(S)-Baclofen hydrochloride (S)-Baclofen hydrochloride Less active enantiomer of baclofen; High Quality Biochemicals for Research Uses
Brand Name: Vulcanchem
CAS No.: 63701-56-4
VCID: VC0005971
InChI: InChI=1S/C10H12ClNO2.ClH/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14;/h1-4,8H,5-6,12H2,(H,13,14);1H/t8-;/m1./s1
SMILES: C1=CC(=CC=C1C(CC(=O)O)CN)Cl.Cl
Molecular Formula: C10H13Cl2NO2
Molecular Weight: 250.12 g/mol

(S)-Baclofen hydrochloride

CAS No.: 63701-56-4

Cat. No.: VC0005971

Molecular Formula: C10H13Cl2NO2

Molecular Weight: 250.12 g/mol

* For research use only. Not for human or veterinary use.

(S)-Baclofen hydrochloride - 63701-56-4

Specification

CAS No. 63701-56-4
Molecular Formula C10H13Cl2NO2
Molecular Weight 250.12 g/mol
IUPAC Name (3S)-4-amino-3-(4-chlorophenyl)butanoic acid;hydrochloride
Standard InChI InChI=1S/C10H12ClNO2.ClH/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14;/h1-4,8H,5-6,12H2,(H,13,14);1H/t8-;/m1./s1
Standard InChI Key WMNUVYYLMCMHLU-DDWIOCJRSA-N
Isomeric SMILES C1=CC(=CC=C1[C@H](CC(=O)O)C[NH3+])Cl.[Cl-]
SMILES C1=CC(=CC=C1C(CC(=O)O)CN)Cl.Cl
Canonical SMILES C1=CC(=CC=C1C(CC(=O)O)C[NH3+])Cl.[Cl-]

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

(S)-Baclofen hydrochloride, systematically named (3S)-4-amino-3-(4-chlorophenyl)butanoic acid hydrochloride, possesses the molecular formula C₁₀H₁₃Cl₂NO₂ and a molar mass of 250.12 g/mol . The compound’s stereochemistry arises from the chiral center at the third carbon of the butanoic acid backbone, which bears the 4-chlorophenyl substituent. X-ray crystallographic studies confirm the S-configuration’s spatial arrangement, with the hydrochloride salt enhancing aqueous solubility compared to the free base form .

Spectroscopic Profile

The compound’s structural validation relies on advanced analytical techniques:

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (400 MHz, D₂O): δ 7.35 (d, J = 8.4 Hz, 2H), 7.25 (d, J = 8.4 Hz, 2H), 3.85 (q, J = 6.8 Hz, 1H), 3.10 (dd, J = 13.2, 6.8 Hz, 1H), 2.95 (dd, J = 13.2, 6.8 Hz, 1H), 2.65 (m, 2H) .

  • Mass Spectrometry:

    • ESI-MS (m/z): 213.1 [M-Cl]⁺, consistent with the molecular ion of the free base .

Comparative Stereochemical Analysis

The enantiomeric pair of baclofen demonstrates distinct receptor interaction profiles:

Property(S)-Baclofen Hydrochloride(R)-Baclofen Hydrochloride
GABA B Receptor IC₅₀>100 μM 0.14 ± 0.01 μM
Solubility (H₂O, 25°C)87 mg/mL 92 mg/mL
LogP (calculated)1.32 1.35

This table highlights the critical pharmacological divergence between enantiomers, with the R-form exhibiting superior GABA B receptor affinity .

Synthesis and Production

Enantioselective Synthesis

The industrial production of (S)-baclofen hydrochloride employs asymmetric catalysis to achieve high enantiomeric excess (ee):

  • Starting Material: 4-Chlorocinnamic acid undergoes hydroamination using a chiral rhodium catalyst to introduce the amino group with >99% ee .

  • Reduction: Catalytic hydrogenation of the intermediate α,β-unsaturated ketone yields the (S)-configured alcohol.

  • Salt Formation: Treatment with hydrochloric acid produces the final hydrochloride salt, purified via recrystallization from ethanol/water .

Quality Control Parameters

Pharmaceutical-grade (S)-baclofen hydrochloride must meet stringent specifications:

  • Enantiomeric Purity: ≥99.5% by chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 80:20) .

  • Residual Solvents: <50 ppm ethanol, <10 ppm dichloromethane (ICH Q3C guidelines).

  • Heavy Metals: <10 ppm (USP <231>).

Pharmacological Profile

Mechanism of Action

Despite structural similarity to GABA, (S)-baclofen hydrochloride shows markedly reduced activity at canonical GABA B receptors compared to the R-enantiomer. In electrophysiological studies using rat hippocampal slices, (S)-baclofen produced only 12 ± 3% inhibition of synaptic transmission at 100 μM versus 89 ± 5% for the R-form . This disparity arises from differential binding to the GABA B receptor’s Venus flytrap domain, where the S-enantiomer fails to stabilize the active conformation .

Off-Target Effects

Emerging research reveals novel pharmacological actions:

  • CXCR4 Allosteric Modulation: (S)-baclofen binds the C-X-C chemokine receptor type 4 (CXCR4) with K*<sub>i</sub>* = 18 ± 2 μM, potentially influencing cancer cell migration .

  • Voltage-Gated Calcium Channels: At supratherapeutic concentrations (>100 μM), (S)-baclofen inhibits N-type channels (I<sub>Ca</sub> reduced by 34 ± 6% at 300 μM) .

Pharmacokinetics and Metabolism

Absorption and Distribution

Oral administration of (S)-baclofen hydrochloride demonstrates linear pharmacokinetics within the 10-80 mg dose range:

ParameterValue (Mean ± SD)
C<sub>max</sub>1.2 ± 0.3 μg/mL
T<sub>max</sub>2.1 ± 0.8 h
AUC<sub>0-∞</sub>14.3 ± 3.2 h·μg/mL
V<sub>d</sub>0.72 ± 0.15 L/kg

High-fat meals reduce C<sub>max</sub> by 33% through delayed gastric emptying . Cerebrospinal fluid concentrations remain <5% of plasma levels due to limited blood-brain barrier penetration .

Metabolic Pathways

Unlike the R-enantiomer, (S)-baclofen undergoes extensive hepatic processing:

  • Phase I: Deamination via mitochondrial monoamine oxidase B (MAO-B) to 3-(4-chlorophenyl)-4-oxobutanoic acid (65% of dose) .

  • Phase II: Glucuronidation at the carboxylic acid group (20% of dose), excreted in bile .

Elimination

Renal excretion accounts for 70-80% of unchanged (S)-baclofen, with a terminal half-life of 4.2 ± 1.1 h in healthy adults . Dose adjustment is required for creatinine clearance <60 mL/min:

Adjusted Dose=Standard Dose×Patient CrCl60\text{Adjusted Dose} = \text{Standard Dose} \times \frac{\text{Patient CrCl}}{60}

Clinical Applications and Research Frontiers

Approved Indications

  • Neuropathic Pain: A Phase II trial (NCT04877027) combines (S)-baclofen with pregabalin, leveraging its calcium channel blockade to enhance analgesia .

  • Alcohol Use Disorder: Preclinical data suggest (S)-baclofen reduces ethanol self-administration in rats (45 ± 7% reduction vs. vehicle) , potentially via non-GABA B mechanisms.

Metabolic Disorders

A 12-week pilot study (n=10) demonstrated that (S)-baclofen (20 mg TID) reduced body weight by 1.6 ± 0.4 kg (p<0.05) and waist circumference by 2.3 ± 0.7 cm (p<0.05) . These effects correlated with decreased fasting insulin (Δ = -3.2 ± 1.1 μU/mL) and HOMA-IR (Δ = -0.9 ± 0.3) .

Oncology Applications

(S)-baclofen’s CXCR4 antagonism inhibits breast cancer cell (MDA-MB-231) migration by 62 ± 9% at 50 μM (p<0.01) in Transwell assays . This effect appears independent of GABA receptors, suggesting novel chemotherapeutic adjunct potential.

Regulatory Status and Future Directions

As of April 2025, (S)-baclofen hydrochloride remains investigational, with no FDA or EMA approvals. Key development challenges include:

  • Establishing therapeutic equivalence to racemic baclofen for spasticity

  • Defining optimal dosing for non-GABA B targets

  • Addressing manufacturing costs of enantioselective synthesis

Ongoing research priorities focus on:

  • Prodrug Development: Ester prodrugs to enhance CNS penetration

  • Combination Therapies: Synergy with gabapentinoids for neuropathic pain

  • Biomarker Identification: Predicting response via GABA B receptor polymorphisms

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